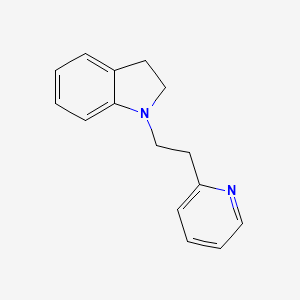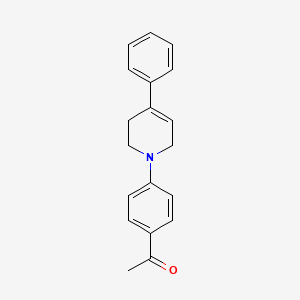![molecular formula C15H15N3O3 B13738672 aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone CAS No. 16044-74-9](/img/structure/B13738672.png)
aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone is a complex organic compound characterized by the presence of multiple aziridine groups. Aziridines are three-membered nitrogen-containing cyclic molecules known for their significant ring strain and proclivity towards ring-opening reactions . This compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone typically involves the coupling of amines and alkenes. One notable method is the electrogenerated dication approach, where unactivated alkenes are transformed into a metastable, dicationic intermediate that undergoes aziridination with primary amines under basic conditions . This method expands the scope of accessible N-alkyl aziridine products.
Industrial Production Methods
Industrial production methods for aziridine derivatives often involve the polymerization of aziridine monomers. These methods include cationic and anionic ring-opening polymerization, which are used to produce polyamines with various structures . The control over polymerization mechanisms allows for the production of aziridine-based compounds on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
Aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced aziridine derivatives.
Substitution: The aziridine groups can undergo nucleophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include electrophilic nitrogen sources, such as iminoiodinane or nitrene precursors, which serve both as the stoichiometric oxidant and the nitrogen source . Basic conditions are often employed to facilitate the aziridination process.
Major Products
The major products formed from these reactions are typically diverse amine derivatives, which can be further utilized in various chemical and biological applications.
Applications De Recherche Scientifique
Aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone has several scientific research applications:
Chemistry: The compound is used as a precursor for the synthesis of various nitrogen-containing derivatives.
Biology: Aziridine derivatives have shown potential biological activities, including anti-tumor properties.
Medicine: The compound’s ability to undergo ring-opening reactions makes it a valuable intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone involves its ability to undergo ring-opening reactions. The substantial ring strain in aziridine groups makes them highly reactive, leading to the formation of various amine products. These reactions often involve the formation of a dicationic intermediate, which then reacts with nucleophiles under basic conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine: The simplest aziridine compound, consisting of a three-membered nitrogen-containing ring.
Azetidine: A four-membered nitrogen-containing ring, which also undergoes ring-opening polymerization.
Ethyleneimine: Another three-membered nitrogen-containing ring, similar to aziridine.
Uniqueness
Aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone is unique due to its multiple aziridine groups, which provide increased reactivity and versatility in chemical reactions. This compound’s structure allows for the formation of a wide range of derivatives, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
16044-74-9 |
|---|---|
Formule moléculaire |
C15H15N3O3 |
Poids moléculaire |
285.30 g/mol |
Nom IUPAC |
aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone |
InChI |
InChI=1S/C15H15N3O3/c19-13(16-1-2-16)10-7-11(14(20)17-3-4-17)9-12(8-10)15(21)18-5-6-18/h7-9H,1-6H2 |
Clé InChI |
LSNKTNHLGDDMLJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN1C(=O)C2=CC(=CC(=C2)C(=O)N3CC3)C(=O)N4CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


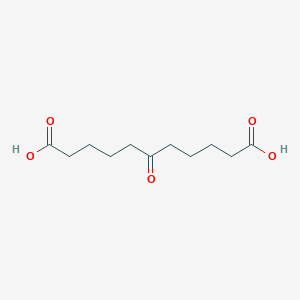

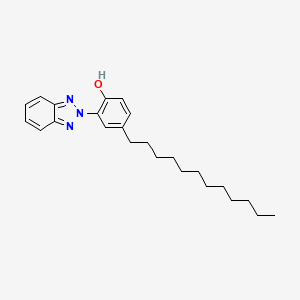
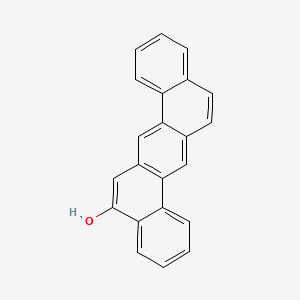


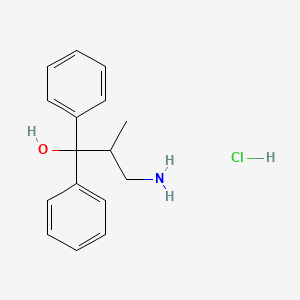


![1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-nitro-4-oxo-](/img/structure/B13738627.png)
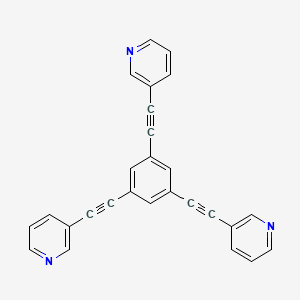
![benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13738656.png)
